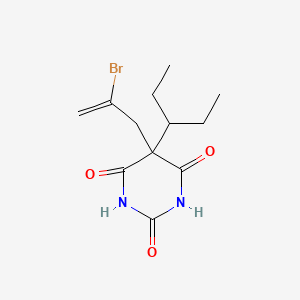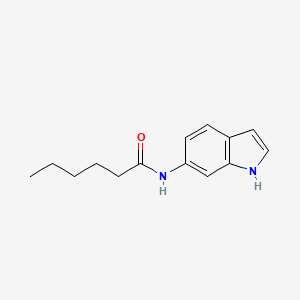
6-Hexanamidoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hexanamidoindole, also known as N-(1H-indol-6-yl)hexanamide, is a compound with the molecular formula C14H18N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hexanamidoindole typically involves the reaction of indole with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the indole nitrogen and the hexanoyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Hexanamidoindole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the amide group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Hexylamine derivatives.
Substitution: Halogenated or nitro-substituted indoles
Scientific Research Applications
6-Hexanamidoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives, including this compound, are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer and microbial infections.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Hexanamidoindole involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit protein kinases, modulate neurotransmitter receptors, and interfere with DNA synthesis. These interactions result in diverse biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Comparison with Similar Compounds
Indole: The parent compound, known for its aromatic and heterocyclic properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: An anti-inflammatory drug.
Pindolol: A beta-blocker used in the treatment of hypertension
Uniqueness: 6-Hexanamidoindole is unique due to its specific amide substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)hexanamide |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-14(17)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,2-5H2,1H3,(H,16,17) |
InChI Key |
VCTYXCBAFPDTIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
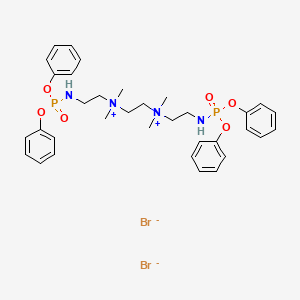
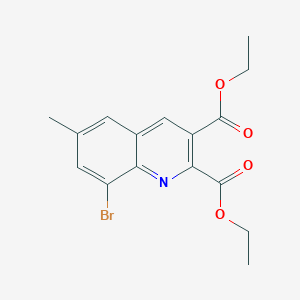
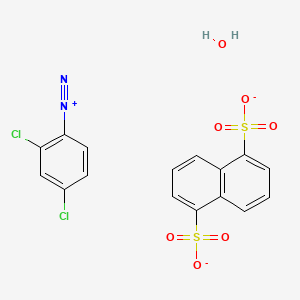
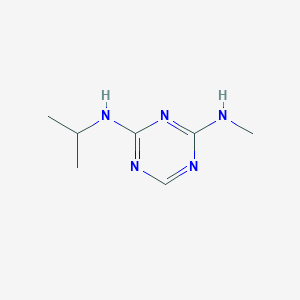
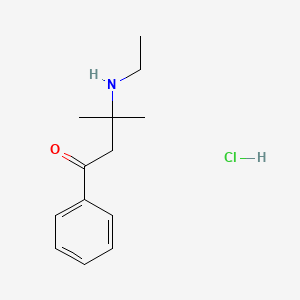
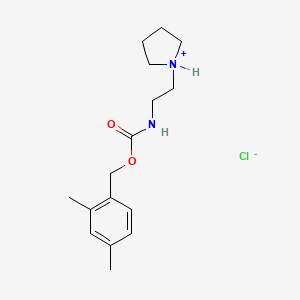
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

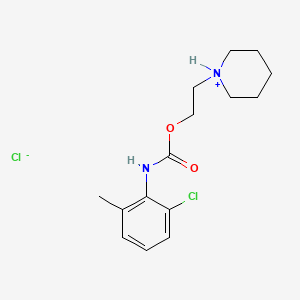
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
